2-Benzyl-1-ethylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

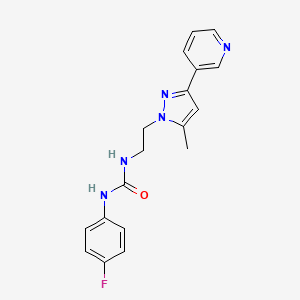

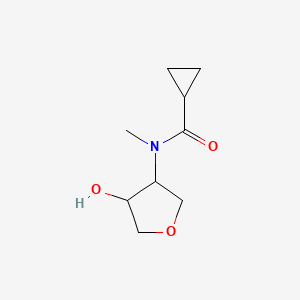

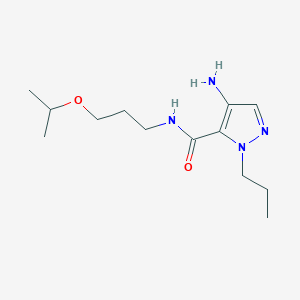

2-Benzyl-1-ethylbenzimidazole is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . The molecular formula of 2-Benzyl-1-ethylbenzimidazole is C16H16N2.

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A recent study reports a simple process to synthesize and separate 2-substituted benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis

The molecular structure of 2-Benzyl-1-ethylbenzimidazole consists of a benzimidazole core with a benzyl group attached at the 2-position and an ethyl group attached at the 1-position .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The reaction of benzimidazoles involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .科学的研究の応用

Insect Growth Regulation

“2-Benzyl-1-ethylbenzimidazole” and its derivatives have been synthesized and evaluated for their biological activities against Bombyx mori , a lepidopteran model insect . The synthesized Benzyl-1-ethylbenzimidazoles exhibited two different biological activities: inhibition of development and acute lethality . From a structural perspective, the activity varied with the position of the substitutions on the 1-benzyl moiety .

Pest Control

The compound has shown potential in the field of agriculture as a means of controlling pest insects . It has been found to be effective against various pests such as the diamondback moth, common cutworm, cabbage armyworm, and tobacco hornworm .

Pharmacological Applications

Benzimidazoles, including “2-Benzyl-1-ethylbenzimidazole”, have shown promising applications in biological and clinical studies . They have been found to possess many pharmacological properties and have been extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

Antidiabetic Applications

Benzimidazoles have been found to have antidiabetic properties, making them potentially useful in the treatment of diabetes .

Anticancer Applications

Benzimidazoles have also been found to have anticancer properties, suggesting potential applications in cancer treatment .

Antimicrobial Applications

Benzimidazoles have demonstrated antimicrobial properties, indicating potential use in the treatment of various microbial infections .

Antiparasitic Applications

Benzimidazoles have shown antiparasitic properties, suggesting potential use in the treatment of parasitic infections .

Neurological Applications

Benzimidazoles have been used in neurology, indicating potential applications in the treatment of various neurological disorders .

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the functional groups attached to the benzimidazole core .

Mode of Action

For instance, some benzimidazoles have been found to bind to the DNA minor groove, forming hydrogen bonds or van der Waals interactions with specific sequences in the DNA . The specific mode of action for 2-Benzyl-1-ethylbenzimidazole would depend on its specific target and the nature of its interaction with that target.

Biochemical Pathways

Benzimidazoles have been reported to exert their antitumor activity through various mechanisms, such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors . The specific pathways affected by 2-Benzyl-1-ethylbenzimidazole would depend on its specific target and mode of action.

Pharmacokinetics

Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . The specific pharmacokinetic properties of 2-Benzyl-1-ethylbenzimidazole would depend on its chemical structure and the nature of its interaction with biological systems.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects of 2-Benzyl-1-ethylbenzimidazole would depend on its specific target, mode of action, and the biochemical pathways it affects.

Action Environment

Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the action of benzimidazole derivatives, including 2-Benzyl-1-ethylbenzimidazole, could potentially be influenced by environmental factors such as pH and ionic strength.

将来の方向性

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . This suggests that 2-Benzyl-1-ethylbenzimidazole and other benzimidazole derivatives may continue to be a focus of research in the future.

特性

IUPAC Name |

2-benzyl-1-ethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJYGSIIEUGRFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1-ethylbenzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)

![2-[[4-(3-chloro-2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2877823.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)

![3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B2877831.png)